Hexadecyl azide

Overview

Description

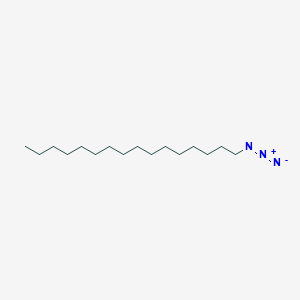

Hexadecyl azide is a compound that contains an azide (–N3) functional group . It is an organic azide, which is a class of compounds that are highly reactive and versatile in chemistry . The azide group in hexadecyl azide is linear and isoelectronic with CO2 and N2O .

Synthesis Analysis

The synthesis of hexadecyl azide can be achieved through various methods. One common method involves the use of sulfonyl azides in the synthesis of various heterocycles . Another method involves the intramolecular amination via acid-catalyzed rearrangement of azides . Vinyl azides have also been used in organic synthesis due to their unique properties .Molecular Structure Analysis

The molecular structure of hexadecyl azide is characterized by a chain of 16 carbon atoms (from the hexadecyl group) attached to an azide group. The azide group consists of three nitrogen atoms in a row . The azide group is a great nucleophile and can form C-N bonds in nucleophilic substitution reactions .Chemical Reactions Analysis

Hexadecyl azide, like other organic azides, can participate in various chemical reactions. One of the most prominent reactions is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles . Other reactions include the Staudinger reduction, the aza-Wittig reaction, and the formation of various heterocycles from organic azides .Physical And Chemical Properties Analysis

The physical and chemical properties of hexadecyl azide are largely determined by the azide group. Azides are substances containing the N3- group and exist as inorganic salts, organic compounds, organo-metals, or complexes . The stability of an organic azide is dependent upon its chemical structure .Scientific Research Applications

Synthesis of Unusual Azides

Hexadecyl azide is involved in the synthesis of unique chemical compounds. Hexadecyltributylphosphonium azide, a derivative, demonstrates efficacy in synthesizing organic azides, even in cases where classical methods fail. This includes working with unstable materials, steric hindrance, and managing subsequent reactions of the generated azides (Banert, 2007).

Liquid Crystalline Behavior

Hexadecyl azide derivatives, like hexakis(6-hexadecyl-2-azulenyl)benzene, are used in studying mesomorphic behaviors, useful in materials science. These derivatives impact the isotropization temperatures and phase-transition behaviors, contributing to the understanding of liquid crystalline materials (Nakagawa et al., 2010).

Antiviral Activity

Derivatives of hexadecyl azide, like lipophilic glycosyl phosphotriester derivatives of AZT, have been studied for their interaction with lipid layers and transmembrane transport. These studies contribute to the understanding of antiviral activity and the development of antiviral drugs (Hénin et al., 1991).

Cancer Research

In cancer research, compounds like hexadecylphosphocholine exhibit remarkable antineoplastic activity and have been used in clinical studies. This compound, applied topically, showed tumor regressions in breast cancer patients without local or systemic side effects, contributing significantly to oncological therapeutics (Unger et al., 1989).

Stem Cell Imaging

Hexadecyl azide derivatives are also used in stem cell research. For example, (64)Cu-labeled hexadecyl-1,4,7,10-tetraazacyclododecane-tetraacetic acid-benzoate is used as a PET radiotracer for stem cell imaging. This application contributes to the understanding of stem cell behavior and distribution in living organisms (Kim et al., 2015).

Mechanism of Action

The mechanism of action of hexadecyl azide involves the azide group. In SN2 reactions, the azide ion acts as a nucleophile, attacking the carbonyl carbon and forming a C-N bond . The reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time .

Safety and Hazards

Azides, including hexadecyl azide, are known to be potentially explosive and shock sensitive under certain conditions. They possess toxic properties and require precaution during preparation, storage, handling, and disposal . Exposure to small amounts of sodium azide can result in rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, rapid heart rate, red eyes, clear drainage from the nose, coughing, skin burns, and blisters .

Future Directions

The future directions of hexadecyl azide research could involve further exploration of its synthetic applications based on its addition and intermolecular hydrogen atom transfer (HAT) abilities . There is also potential for generating arrays of diazo compounds for further evolution via combinatorial chemistry and a range of scaffold-generating transformations .

properties

IUPAC Name |

1-azidohexadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-19-17/h2-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXXPLAENIZWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459532 | |

| Record name | hexadecyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azidohexadecane | |

CAS RN |

66143-67-7 | |

| Record name | hexadecyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]-](/img/structure/B3055593.png)